

Applications in the Synthesis of Kinase Inhibitors: An In-depth Technical Guide

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Compound of Interest

Compound Name: *2-(3-Chlorophenoxy)pyridine-5-boronic acid*

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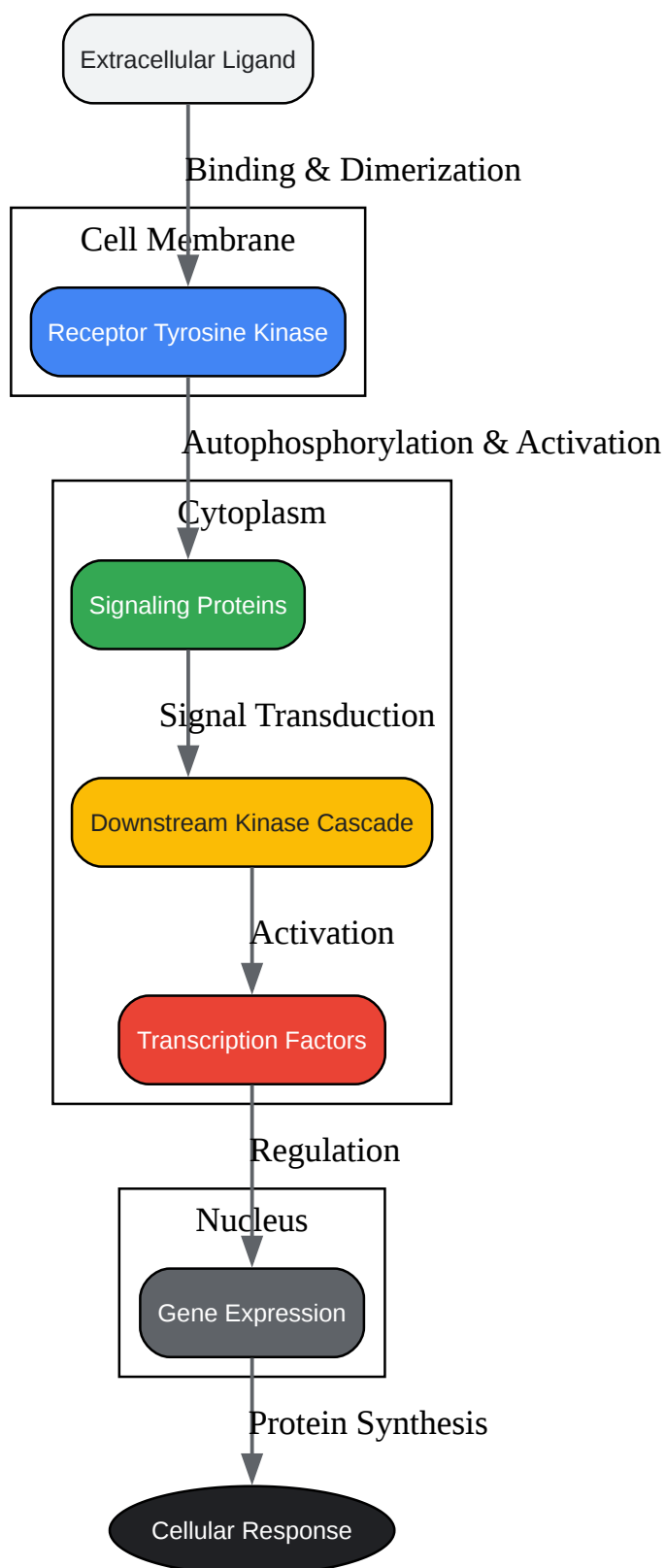
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies and detailed experimental protocols for the preparation of clinically significant kinase inhibitors. By integrating principles of medicinal chemistry with practical, field-proven methodologies, this document aims to serve as an authoritative resource for those engaged in the discovery and development of targeted therapeutics.

Introduction: The Central Role of Kinases and Their Inhibition in Modern Medicine

Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell growth and differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where aberrant signaling can lead to uncontrolled cell proliferation and survival. Consequently, kinase inhibitors have emerged as a cornerstone of targeted therapy, with a growing number of small-molecule inhibitors approved for clinical use.^[1]

The rational design and synthesis of these inhibitors are central to the field of medicinal chemistry. The majority of currently approved kinase inhibitors are ATP-competitive, designed to occupy the highly conserved ATP-binding pocket of the kinase domain.^[2] This guide will delve into the synthetic methodologies for two major classes of ATP-competitive kinase inhibitors: the anilinoquinazolines and the indolinones, exemplified by the synthesis of Gefitinib, Erlotinib, and Sunitinib.

Diagram 1: Generalized Kinase Signaling Pathway



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Caption: A generalized representation of a receptor tyrosine kinase signaling pathway.

The Anilinoquinazoline Class: Targeting the Epidermal Growth Factor Receptor (EGFR)

The 4-anilinoquinazoline scaffold is a privileged structure in the design of EGFR tyrosine kinase inhibitors.[3][4] Compounds based on this scaffold, such as Gefitinib and Erlotinib, have revolutionized the treatment of non-small cell lung cancer (NSCLC) in patients with activating mutations in the EGFR gene.[5]

Structure-Activity Relationship (SAR) of Anilinoquinazolines

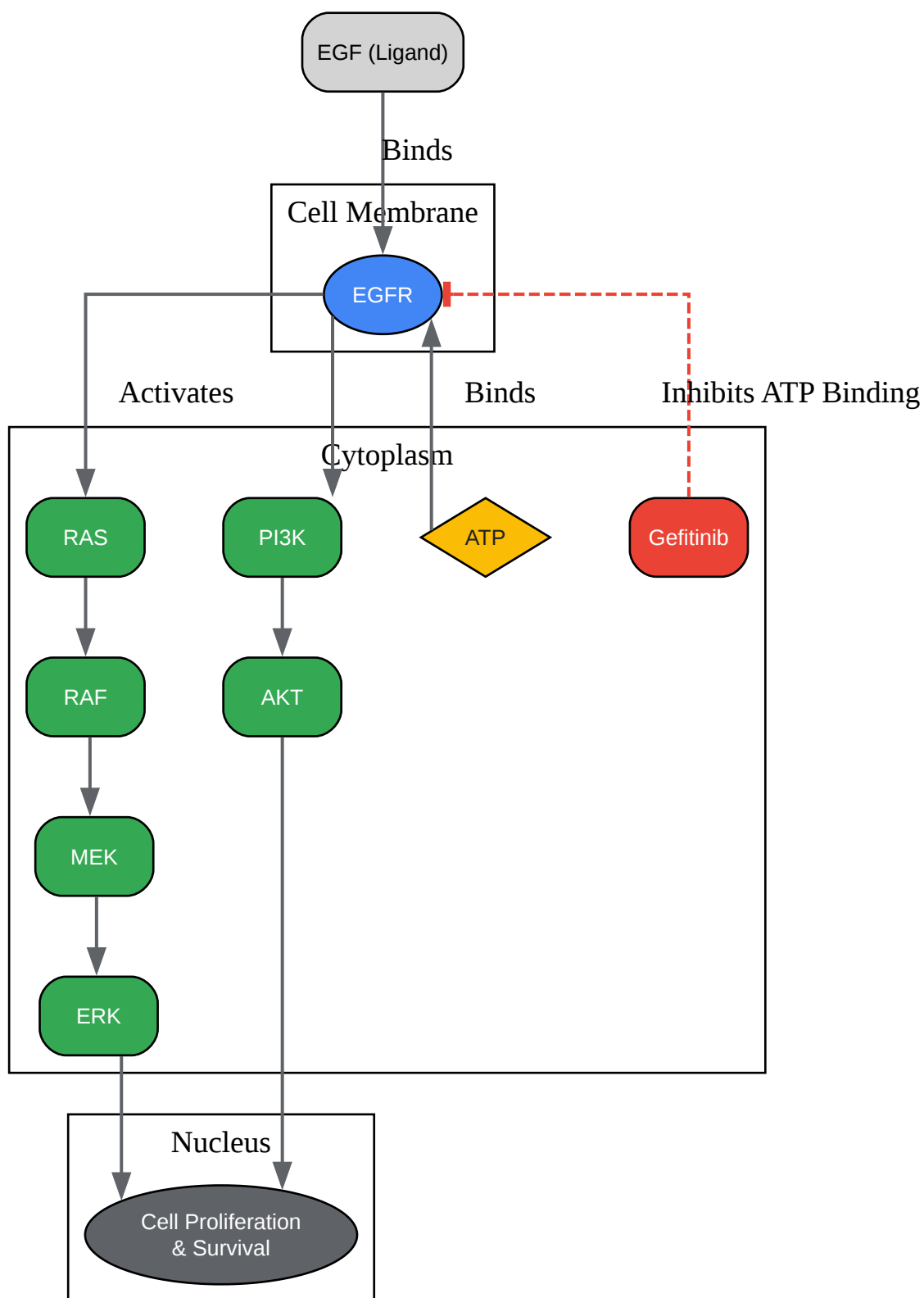
The potency and selectivity of 4-anilinoquinazoline inhibitors are governed by several key structural features:

- **The Quinazoline Core:** This bicyclic heterocycle mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase domain.[3]
- **The 4-Anilino Moiety:** This group extends into a hydrophobic pocket of the ATP-binding site. Substituents on this ring, particularly at the 3- and 4-positions, can significantly modulate potency and selectivity.[6][7]
- **Substituents at the 6- and 7-positions:** These positions are solvent-exposed and provide opportunities to introduce solubilizing groups or moieties that can enhance pharmacokinetic properties without compromising inhibitory activity.[8][9]

Case Study: Synthesis of Gefitinib

Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor.[5] The following protocol details a robust and scalable synthesis of Gefitinib, commencing from methyl 3-hydroxy-4-methoxybenzoate.[1]

Diagram 2: EGFR Signaling Pathway and Inhibition by Gefitinib

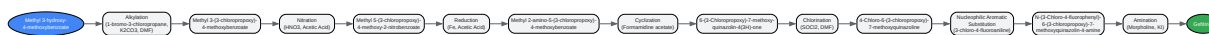


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Caption: Inhibition of the EGFR signaling cascade by Gefitinib.

Experimental Protocol: Synthesis of Gefitinib

Diagram 3: Synthetic Workflow for Gefitinib



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Caption: Step-wise synthetic workflow for the preparation of Gefitinib.

Step 1: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

- **Rationale:** This step introduces the three-carbon linker that will later be functionalized with the morpholine ring. The use of a slight excess of the alkylating agent and a base ensures complete reaction of the starting phenol.
- **Procedure:** To a solution of methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol) in DMF (500 mL), add 1-bromo-3-chloropropane (101.6 g, 0.65 mol) and potassium carbonate (138.1 g, 1.0 mol). Heat the mixture at 70°C for 4 hours. After cooling to room temperature, pour the reaction mixture into ice-water (3 L) with constant stirring. Filter the resulting solid and wash with cold water to afford the product.^[1]
- **Yield:** 94.7%^[1]

Step 2: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

- **Rationale:** Nitration of the aromatic ring is a key step to introduce the amino group required for the subsequent cyclization to form the quinazoline core. The nitro group is introduced ortho to the electron-donating methoxy group.
- **Procedure:** To a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL), add nitric acid (84.5 mL, 66%) dropwise at 0-5°C. Stir the mixture at room temperature for 6 hours. Pour the reaction mixture into ice-water (2 L) and extract with ethyl acetate. Wash the combined

organic layers with saturated sodium bicarbonate and brine, then dry over sodium sulfate and concentrate to yield the product.[1]

Step 3: Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate

- Rationale: The nitro group is reduced to an amine, which is a necessary precursor for the formation of the quinazoline ring. Powdered iron in acetic acid is a classical and effective method for this transformation.
- Procedure: To a suspension of powdered iron (50 g, 0.89 mol) in acetic acid (500 mL), add a solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) dropwise at 50°C under a nitrogen atmosphere. Stir the mixture for 30 minutes at 50-60°C. Filter off the catalyst and evaporate the volatiles from the filtrate. Pour the residue into water (4 L) and extract with ethyl acetate to obtain the product.[1]
- Yield: 77%[1]

Step 4-7: Cyclization, Chlorination, and Aminations

- Rationale: The subsequent steps involve the cyclization of the aminobenzoate with formamidine acetate to construct the quinazolinone ring, followed by chlorination to activate the 4-position for nucleophilic aromatic substitution. The final two steps involve the sequential addition of 3-chloro-4-fluoroaniline and morpholine to complete the synthesis of Gefitinib.
- Procedure: The detailed procedures for these steps can be found in the cited literature and involve standard organic chemistry transformations.[1]

Table 1: Summary of Synthetic Steps and Yields for Gefitinib

Step	Reaction	Key Reagents	Typical Yield	Reference
1	Alkylation	1-bromo-3-chloropropane, K ₂ CO ₃	94.7%	[1]
2	Nitration	HNO ₃ , Acetic Acid	-	[1]
3	Reduction	Fe, Acetic Acid	77%	[1]
4-7	Cyclization, Chlorination, Aminations	Formamidine acetate, SOCl ₂ , 3-chloro-4-fluoroaniline, Morpholine	-	[1]
Overall	37.4%	[1]		

Characterization of Gefitinib

- ¹H NMR (DMSO-d₆, 400 MHz): δ 9.95 (s, 1H), 8.49 (s, 1H), 8.13 (d, J = 2.8 Hz, 1H), 7.80 (dd, J = 8.8, 2.8 Hz, 1H), 7.49 (t, J = 8.8 Hz, 1H), 7.20 (s, 1H), 4.15 (t, J = 6.4 Hz, 2H), 3.95 (s, 3H), 3.58 (t, J = 4.8 Hz, 4H), 2.47 (t, J = 7.2 Hz, 2H), 2.05 (m, 2H).
- ¹³C NMR (DMSO-d₆, 100 MHz): δ 158.8, 157.2, 154.5, 152.9, 148.8, 137.9, 129.2, 124.9, 124.0, 116.9, 114.2, 108.9, 104.3, 66.3, 56.1, 55.4, 53.3, 25.9.
- Mass Spectrometry (ESI+): m/z 447.1 [M+H]⁺.
- HPLC: Purity >99% (RP-HPLC, UV detection at 254 nm).

Case Study: Synthesis of Erlotinib

Erlotinib (Tarceva®) is another potent EGFR tyrosine kinase inhibitor with a similar mechanism of action to Gefitinib.[7] A common synthetic route involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.[4][10]

Experimental Protocol: Synthesis of Erlotinib

Step 1: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

- Rationale: This intermediate provides the core quinazoline structure with the desired side chains at the 6- and 7-positions. The 4-chloro group is a good leaving group for the subsequent nucleophilic aromatic substitution.
- Procedure: A suspension of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in thionyl chloride is heated to reflux to afford the chlorinated intermediate.

Step 2: Synthesis of Erlotinib

- Rationale: The final step is a nucleophilic aromatic substitution where the aniline nitrogen of 3-ethynylaniline displaces the chlorine atom at the 4-position of the quinazoline ring.
- Procedure: To a suspension of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (3 g, 0.01 mol) in isopropanol (50 mL), add 3-aminophenylacetylene (1.2 g, 0.01 mol). Stir the suspension at 85°C for 6 hours under a nitrogen atmosphere. Cool the reaction mixture in an ice bath and stir for 30 minutes. Collect the solid by filtration and wash with isopropanol to give Erlotinib.
[4][10]
- Yield: 2.1 g[4][10]

Characterization of Erlotinib

- ¹H NMR (DMSO-d₆, 600 MHz): δ 9.56 (s, 1H), 8.67 (s, 1H), 8.49 (s, 1H), 8.27 (s, 1H), 7.95–7.86 (m, 2H), 7.56 (d, J = 7.7 Hz, 1H), 7.51–7.28 (m, 6H), 7.24 (s, 1H), 4.33–4.29 (m, 4H), 3.81–3.75 (m, 4H), 3.39 (s, 3H), 3.36 (s, 3H).[4]
- Mass Spectrometry (ESI+): m/z 394.17 [M+H]⁺. [11]
- HPLC: Purity >99% (RP-HPLC, UV detection at 248 nm).[1]

The Indolinone Class: Multi-Targeted Kinase Inhibition

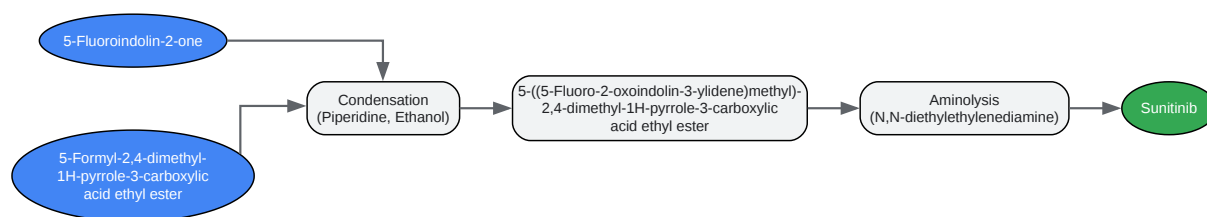
The indolinone (or oxindole) scaffold is another key pharmacophore in the design of kinase inhibitors.[12] Unlike the more selective EGFR inhibitors, indolinone-based drugs like Sunitinib

often exhibit a multi-targeted profile, inhibiting several receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, such as VEGFRs and PDGFRs.[13]

Case Study: Synthesis of Sunitinib

Sunitinib (Sutent®) is an oral, multi-targeted receptor tyrosine kinase inhibitor.[13] A common synthetic approach involves the condensation of 5-fluoroindolin-2-one with a substituted pyrrole aldehyde, followed by amidation.

Diagram 4: Synthetic Workflow for Sunitinib



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Caption: A convergent synthetic route to Sunitinib.

Experimental Protocol: Synthesis of Sunitinib

Step 1: Synthesis of 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

- Rationale: This key step involves a Knoevenagel-type condensation to form the central double bond linking the two heterocyclic rings. The use of a base like pyrrolidine or piperidine catalyzes the reaction.
- Procedure: A mixture of 5-fluoroindolin-2-one and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in ethanol is heated in the presence of a catalytic amount of pyrrolidine. The product precipitates upon cooling and can be isolated by filtration.

Step 2: Synthesis of Sunitinib

- **Rationale:** The final step is an amidation reaction to introduce the N,N-diethylethylenediamine side chain, which is crucial for the drug's pharmacokinetic properties. This is typically achieved by activating the carboxylic acid, for example, by forming an acid chloride or using a coupling agent.
- **Procedure:** The carboxylic acid intermediate is reacted with N,N-diethylethylenediamine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) to afford Sunitinib.[8]

Characterization of Sunitinib

- ¹H NMR (DMSO-d₆, 500 MHz): δ 13.15 (s, 1H), 10.90 (s, 1H), 7.72 (s, 1H), 7.60 (dd, J = 9.8, 2.6 Hz, 1H), 6.91 (td, J = 9.2, 2.6 Hz, 1H), 6.82 (dd, J = 8.5, 4.7 Hz, 1H), 3.45 (q, J = 7.0 Hz, 2H), 2.55 (t, J = 7.0 Hz, 2H), 2.50 (s, 3H), 2.45 (s, 3H), 2.40 (q, J = 7.2 Hz, 4H), 0.95 (t, J = 7.2 Hz, 6H).[14]
- ¹³C NMR (DMSO-d₆, 125 MHz): δ 170.5, 169.8, 158.2, 137.9, 135.5, 130.1, 127.8, 125.0, 118.9, 112.5, 110.1, 109.8, 105.1, 47.3, 41.5, 37.8, 13.9, 11.8, 10.4.[14]
- **Mass Spectrometry (ESI+):** m/z 399.2 [M+H]⁺.
- **HPLC:** Purity >99% (RP-HPLC, UV detection at 230 nm).[15]

Conclusion

The synthesis of kinase inhibitors is a dynamic and evolving field at the intersection of organic chemistry, medicinal chemistry, and pharmacology. The examples of Gefitinib, Erlotinib, and Sunitinib highlight the successful application of structure-based drug design principles to develop potent and selective therapeutics. The protocols and discussions presented in this guide are intended to provide a solid foundation for researchers and professionals working to advance this critical area of drug discovery. As our understanding of kinase biology deepens, the development of novel synthetic strategies will continue to be a key driver of innovation in the fight against cancer and other diseases.

References

- Bridges, A. J. (1996). Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. *Clinical and Experimental Pharmacology and Physiology*, 23(5), 424-427.
- Henney, J. E. (1999). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. *Journal of Medicinal Chemistry*, 42(26), 5369-5389.
- Xu, Z., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. *Frontiers in Chemistry*, 10, 867831.
- Li, J., et al. (2013).
- Wedge, S. R., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally. *Journal of Medicinal Chemistry*, 45(5), 969-985.
- Wedge, S. R., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. *Journal of Medicinal Chemistry*, 45(5), 969-985.
- BenchChem. (2025). A Researcher's Guide to the Quantitative Analysis of Gefitinib.
- Al-Shehri, S., & El-Emam, A. A. (2018). Mass spectrum of erlotinib hydrochloride obtained in LC-MS = TOF study.
- Ryu, C. K., & Kim, H. J. (2022).
- Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. *Journal of Medicinal Chemistry*, 45(6), 1300-1312.
- Xu, Z., et al. (2021). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. *Frontiers in Chemistry*, 9, 738586.
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. *Arkivoc*, 2021(9), 150-176.
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
- Peer Basha, D., et al. (2012). DEVELOPMENT AND VALIDATION OF A SENSITIVE REVERSED-PHASE HPLC METHOD FOR THE DETERMINATION OF GEFITINIB IN BULK AND IN ITS P. *TSI Journals*.
- RACO. (2023). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. *RACO*.
- Singh, S., et al. (2020).
- BOC Sciences. (n.d.). Sunitinib and Impurities. *BOC Sciences*.
- BenchChem. (2025). A Technical Guide to the Discovery, Synthesis, and Application of Gefitinib (Iressa®).
- El-Sayed, N. N. E., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy.

Arabian Journal of Chemistry.

- Bemis, G. W., & Murcko, M. A. (2006). Rational Design of Selective Adenine-Based Scaffolds for Inactivation of Bacterial Histidine Kinases. PLoS ONE, 1(1), e126.
- Ghorab, M. M., et al. (2024). S -Alkylated quinazolin-4(3 H)
- Royal Society of Chemistry. (2018). CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. In Drug Discovery.
- Liu, Y., et al. (2025). Design and synthesis of novel indolinone Aurora B kinase inhibitors based on fragment-based drug discovery (FBDD). Molecular Diversity.
- Seshachalam, V., & Rao, K. S. (2014). Development and Validation of a Stability Indicating HPLC Method for Determination of Erlotinib Hydrochloride in Bulk. International Journal of Pharmaceutical Sciences and Research, 5(10), 4363-4370.
- Ks, J., et al. (2021). Validation of HPLC Method for Quantitative Determination of Gefitinib in Polymeric Nanoformulation.
- Wang, Y., et al. (2019). (A) Chemical structure of gefitinib and assigned atomic numbers. (B) Full-scan mass spectrum of gefitinib. (C) MS/MS spectrum at m/z 447.1600 and fragment pattern assignment of gefitinib.
- Li, X., et al. (2021). Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. Xenobiotica, 51(1), 101-113.
- Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.
- Kumar, A., et al. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Current Medicinal Chemistry, 19(6), 841-864.
- Sreekanth, N., et al. (2013). Analytical Method Development and Validation of Erlotinib by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 6(1), 81-84.
- Cohen, M. S. (2018).
- Veeprho Pharmaceuticals. (n.d.).
- PubChem. (n.d.). Gefitinib.
- Al-Ostoot, F. H., et al. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 30(5), 1234.
- Waters Corporation. (n.d.). A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma.
- BenchChem. (2025). Application Notes and Protocols for the UPLC-MS/MS Analysis of Erlotinib and Its Impurities.
- WO2011095802A1. (2011). Hplc method for analyzing sunitinib.

- Shankar, E. B. (2022). Development and validation of a stability indicating RP-HPLC method for the quantification of sunitinib and its impurities in oral dosage forms using analytical quality by design approach. *Research Journal of Pharmacy and Technology*, 15(1), 24-30.
- Royal Society of Chemistry. (n.d.).
- Wang, Y., et al. (2020). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. *PLoS ONE*, 15(7), e0236523.
- Sandhya, B., et al. (2011). Rp-hplc Method Development and Validation for the Analysis of Sunitinib in Pharmaceutical Dosage Forms. *Scribd*.
- Ryu, C. K., & Kim, H. J. (2022).
- Ryu, C. K., & Kim, H. J. (2022).
- Nikolic, K., & Agbaba, D. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. *Frontiers in Chemistry*, 7, 913.
- Waters Corporation. (n.d.). High-Speed Sensitive Analysis of Sunitinib and Related Metabolites Through UPLC-MS/MS Featuring CORTECS™ Premier C18 Columns.
- Kiss, A., et al. (2021). Matrix-assisted laser desorption ionization - mass spectrometry imaging of erlotinib reveals a limited tumor tissue distribution in a non-small-cell lung cancer mouse xenograft model.
- Liu, Y., et al. (2025). Design and synthesis of novel indolinone Aurora B kinase inhibitors based on fragment-based drug discovery (FBDD).
- Sun, L., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. *Current Medicinal Chemistry*, 25(29), 3466-3485.
- MedChemExpress. (n.d.). Erlotinib (Standard). MedChemExpress.

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- [1. Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets - IP Int J Compr Adv Pharmacol \[ijcap.in\]](#)
- [2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs \[frontiersin.org\]](#)

- 3. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ProQuest - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 14. rsc.org [rsc.org]
- 15. scribd.com [scribd.com]
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